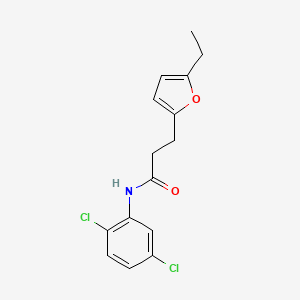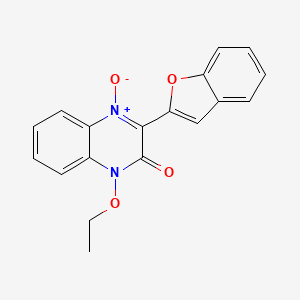
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections. It is a synthetic compound that was first synthesized in 1960 and has since become a widely used antibiotic due to its effectiveness against a broad range of bacteria.
Wirkmechanismus
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and by inhibiting its synthesis, 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole prevents the bacteria from multiplying and spreading.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain enzymes in the liver, as well as increase the excretion of certain electrolytes, such as potassium and sodium.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole in lab experiments is its broad-spectrum antibacterial activity. This makes it useful for testing the effectiveness of antibiotics against a wide range of bacteria. However, one limitation of using 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole is its potential to cause side effects in lab animals, which can affect the results of the experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole. One area of research could focus on developing new formulations of the drug that are more effective against antibiotic-resistant bacteria. Another area of research could focus on investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole as a treatment for other types of infections, such as viral infections. Additionally, research could be conducted on the potential of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole to interact with other drugs, which could lead to new treatment options for certain conditions.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole involves the reaction of 4-chlorophenol with 2-amino-2-methyl-1-propanol to form 2-(4-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with thionyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, which is then reacted with 4-methyl-1,3-thiazole-2-amine to form 2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamidezole has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. It has also been used in combination with other antibiotics, such as trimethoprim, to increase its effectiveness.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-8-20-13(16-9)17-12(18)14(2,3)19-11-6-4-10(15)5-7-11/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGJSLTXZAVLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)

![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)


![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)


![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
